molecular formula C5H13I2NO B3041369 Iodocholine iodide CAS No. 28508-22-7

Iodocholine iodide

Cat. No.: B3041369
CAS No.: 28508-22-7
M. Wt: 356.97 g/mol
InChI Key: QTKWCDOGFSRVGS-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Iodocholine iodide primarily targets the thyroid gland . The thyroid gland naturally takes up iodine from the body, and therapeutic methods using radioisotopes can take advantage of this mechanism for localization of the drug to the site of malignancy . The iodide is concentrated in the thyroid via the sodium/iodide symporter .

Mode of Action

This compound interacts with its targets through a series of steps. Taken orally, it is rapidly absorbed and distributed within the extracellular fluid of the body . The iodide is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine . The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131 .

Biochemical Pathways

The biochemical pathways affected by this compound involve the free radical polymerization of functional polymers . This compound is a non-toxic, metabolizable “green” catalyst that can catalyze this process .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Taken orally, this compound is rapidly absorbed and distributed within the extracellular fluid of the body . The iodide is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine . The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131 .

Result of Action

The result of this compound’s action is the destruction of thyroidal tissue achieved by the beta emission of sodium iodide I-131 . This can be used for the treatment of hyperthyroidism and thyroid carcinomas that take up iodine .

Action Environment

The action environment of this compound involves the aquatic environment and its fate during oxidative water treatment . The cyclic distribution of iodine involves processes such as volatilization from marine (sea/ocean) to the air, inland deposition by sea spray, wet and dry precipitation on land . The release of excess iodine in the form of methyl iodide is dependent on several factors including plant growth stage, soil organic content, and environmental conditions such as temperature, soil salinity, and flooding .

Biochemical Analysis

Biochemical Properties

Iodocholine iodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its ability to catalyze the free radical polymerization of functional polymers .

Cellular Effects

This compound influences cell function by affecting various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. Its effects are primarily observed in its use in PET/CT scans to diagnose and monitor various types of cancer, as well as thyroid cancer and hyperthyroidism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These effects are primarily observed in its use in PET/CT scans to diagnose and monitor various types of cancer, as well as thyroid cancer and hyperthyroidism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodocholine iodide can be synthesized through the reaction of choline with iodine in the presence of a suitable solvent. The reaction typically involves the iodination of choline, where iodine is added to the choline molecule to form this compound. The reaction conditions often include room temperature and a controlled environment to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Iodocholine iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated alcohols, while substitution reactions can produce various substituted choline derivatives .

Comparison with Similar Compounds

Uniqueness: Iodocholine iodide is unique due to its dual role as a “green” catalyst and a non-radioactive iodide of Carbon-11 choline. Its ability to catalyze free radical polymerization and its application in PET imaging make it distinct from other choline derivatives .

Properties

IUPAC Name

2-hydroxyethyl-(iodomethyl)-dimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13INO.HI/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKWCDOGFSRVGS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)CI.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13I2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28508-22-7
Record name Ethanaminium, 2-hydroxy-N-(iodomethyl)-N,N-dimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28508-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodocholine iodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodocholine iodide
Reactant of Route 2
Iodocholine iodide
Reactant of Route 3
Iodocholine iodide
Reactant of Route 4
Iodocholine iodide
Reactant of Route 5
Iodocholine iodide
Reactant of Route 6
Iodocholine iodide

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